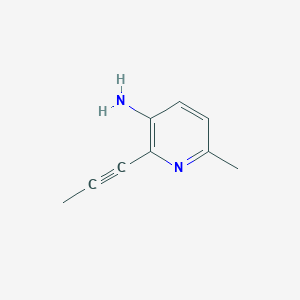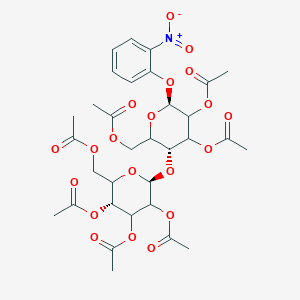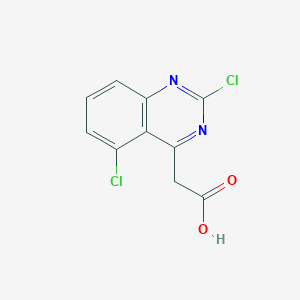![molecular formula C20H26Cl2Si B13710080 Bis[4-(tert-butyl)phenyl]dichlorosilane](/img/structure/B13710080.png)
Bis[4-(tert-butyl)phenyl]dichlorosilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-(tert-butyl)phenyl]dichlorosilane is an organosilicon compound characterized by the presence of two 4-(tert-butyl)phenyl groups attached to a silicon atom, which is also bonded to two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis[4-(tert-butyl)phenyl]dichlorosilane can be synthesized through the reaction of 4-(tert-butyl)phenylmagnesium bromide with silicon tetrachloride. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The general reaction scheme is as follows:
2C6H4(C(CH3)3)MgBr+SiCl4→(C6H4(C(CH3)3))2SiCl2+2MgBrCl
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-(tert-butyl)phenyl]dichlorosilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Oxidation: The phenyl groups can undergo oxidation under specific conditions to form corresponding quinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the presence of a base to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with various functional groups replacing the chlorine atoms.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation: The major products are quinones and other oxidized derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
Bis[4-(tert-butyl)phenyl]dichlorosilane has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of organosilicon polymers and materials with unique properties, such as high thermal stability and resistance to oxidation.
Organic Synthesis: The compound serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their physical and chemical properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives that require high-performance materials.
Mecanismo De Acción
The mechanism by which Bis[4-(tert-butyl)phenyl]dichlorosilane exerts its effects depends on the specific reaction or application. In substitution reactions, the silicon atom acts as an electrophile, attracting nucleophiles to replace the chlorine atoms. In hydrolysis, the silicon-chlorine bonds are cleaved by water, forming silanols. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,4-di-tert-butylphenyl)phosphate: This compound is structurally similar but contains phosphate groups instead of silicon.
Bis(4-tert-butylphenyl)amine: This compound has an amine group instead of silicon.
Bis(4-tert-butylbiphenyl-4-yl)aniline: This compound contains biphenyl groups and an amine group.
Uniqueness
Bis[4-(tert-butyl)phenyl]dichlorosilane is unique due to its silicon center, which imparts distinct chemical properties compared to similar compounds with different central atoms. The presence of tert-butyl groups also provides steric protection, enhancing its stability and making it suitable for various applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C20H26Cl2Si |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
bis(4-tert-butylphenyl)-dichlorosilane |
InChI |
InChI=1S/C20H26Cl2Si/c1-19(2,3)15-7-11-17(12-8-15)23(21,22)18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
Clave InChI |
MZAZICHJBLGAQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C(C)(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


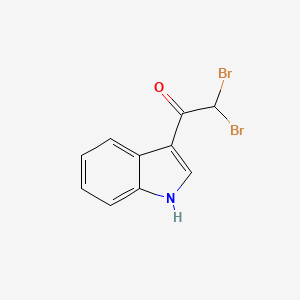

![3-Methyl-1-[1-(4-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13710010.png)
![4-[(Chloromethoxy)methyl]-1,2-dimethoxybenzene](/img/structure/B13710012.png)
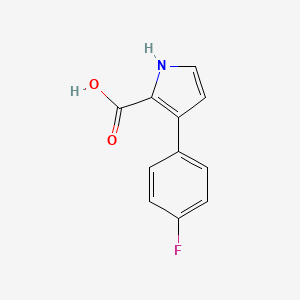
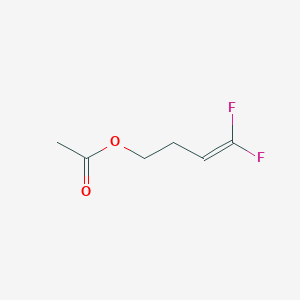
![9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one9-Methyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B13710028.png)
![N-{4-[(1Z)-N-hydroxyethanimidoyl]phenyl}acetamide](/img/structure/B13710037.png)
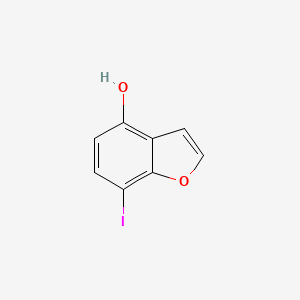
![(3aR,5R,6R,6aR)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13710050.png)

